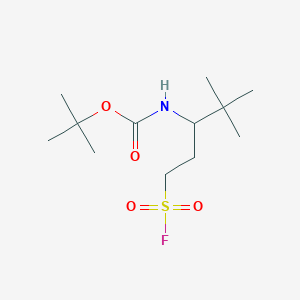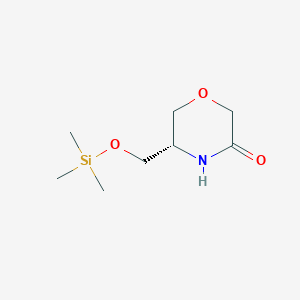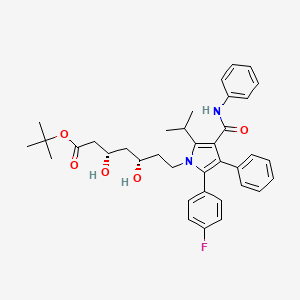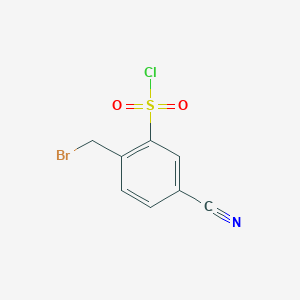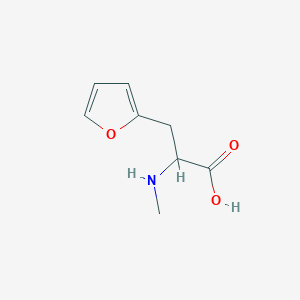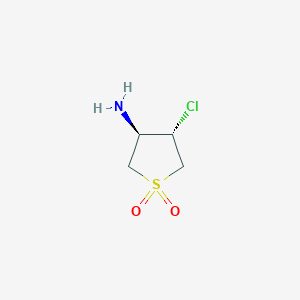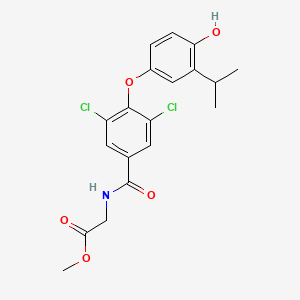
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-isopropylphenol with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with methyl 2-aminoacetate under controlled conditions to form the desired benzamido compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Automated systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous flow processes: Implementing continuous flow processes to enhance yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzamido group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes derived from the hydroxyl group.
Reduction products: Compounds with modified benzamido groups or dechlorinated derivatives.
Substitution products: Compounds with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways due to its complex structure.
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound’s unique structure may allow it to act as a therapeutic agent for certain diseases, particularly those involving oxidative stress or inflammation.
Industry
Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.
Cosmetics: The compound may find applications in the formulation of cosmetic products due to its potential antioxidant properties.
Mecanismo De Acción
The mechanism by which Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Interaction: It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Oxidative Stress Modulation: The compound’s antioxidant properties may help in reducing oxidative stress by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3,5-dichloro-4-(4-hydroxyphenoxy)benzamido)acetate: Lacks the isopropyl group, which may affect its reactivity and applications.
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-methylphenoxy)benzamido)acetate: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
Structural Complexity: The presence of both chlorine and isopropyl groups in Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate provides unique steric and electronic properties, making it distinct from similar compounds.
This detailed overview of this compound showcases its significance in scientific research and industrial applications
Propiedades
Fórmula molecular |
C19H19Cl2NO5 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
methyl 2-[[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)benzoyl]amino]acetate |
InChI |
InChI=1S/C19H19Cl2NO5/c1-10(2)13-8-12(4-5-16(13)23)27-18-14(20)6-11(7-15(18)21)19(25)22-9-17(24)26-3/h4-8,10,23H,9H2,1-3H3,(H,22,25) |
Clave InChI |
KCTMWIUCHGZONR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(=O)NCC(=O)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


